1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-((3-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, trisodium salt
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Overview
Description
1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-((3-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonation of benzene to introduce sulfonic acid groups. Subsequent steps involve the introduction of azo groups through diazotization and coupling reactions. The triazine rings are incorporated through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The triazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines, while substitution reactions on the triazine rings would yield various substituted triazines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as a dye, it interacts with various substrates through ionic and covalent bonds. In biological systems, it may interact with cellular components through similar mechanisms, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Compounds with similar azo groups.
Triazine derivatives: Compounds with similar triazine rings.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications.
Properties
CAS No. |
68110-27-0 |
---|---|
Molecular Formula |
C27H21Cl2N14Na3O12S3 |
Molecular Weight |
969.6 g/mol |
IUPAC Name |
trisodium;4-[[4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-6-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H24Cl2N14O12S3.3Na/c1-3-43-20(45)17(19(30)44)9(2)18(21(43)46)42-41-13-7-12(15(57(50,51)52)8-16(13)58(53,54)55)34-27-38-23(29)37-25(40-27)32-10-4-5-14(56(47,48)49)11(6-10)33-26-36-22(28)35-24(31)39-26;;;/h4-8,46H,3H2,1-2H3,(H2,30,44)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,31,33,35,36,39)(H2,32,34,37,38,40);;;/q;3*+1/p-3 |
InChI Key |
YGMMRWWPNJTWOC-UHFFFAOYSA-K |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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